molecular formula C16H23NO4 B1320605 Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate CAS No. 937601-92-8

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate

Cat. No.: B1320605
CAS No.: 937601-92-8
M. Wt: 293.36 g/mol
InChI Key: QAXIGWAZBJFECN-UHFFFAOYSA-N
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Description

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate is a chemical compound with the molecular formula C16H23NO4 It is characterized by the presence of a benzoate ester linked to a piperidine ring via an ethoxy bridge

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate typically involves the following steps:

    Starting Materials: The synthesis begins with the preparation of 4-hydroxypiperidine and ethyl 4-hydroxybenzoate.

    Formation of the Ethoxy Bridge: The 4-hydroxypiperidine is reacted with ethyl 4-hydroxybenzoate in the presence of a suitable base, such as sodium hydride, to form the ethoxy bridge.

    Esterification: The resulting intermediate is then esterified using ethyl chloroformate under basic conditions to yield the final product.

Industrial Production Methods: In an industrial setting, the production of this compound may involve continuous flow reactors to optimize reaction conditions and improve yield. The use of catalysts and automated systems can further enhance the efficiency of the synthesis process.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the hydroxyl group on the piperidine ring.

    Reduction: The compound can be reduced to form various derivatives, depending on the reducing agents used.

    Substitution: Nucleophilic substitution reactions can occur at the benzoate ester or the piperidine ring.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.

Major Products Formed:

    Oxidation: Oxidized derivatives with ketone or aldehyde functionalities.

    Reduction: Reduced derivatives with altered piperidine ring structures.

    Substitution: Substituted benzoate esters or piperidine derivatives.

Scientific Research Applications

Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate has several applications in scientific research:

    Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.

    Biology: Investigated for its potential biological activity and interactions with various biomolecules.

    Medicine: Explored for its potential therapeutic properties, including its role as a precursor in drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate involves its interaction with specific molecular targets, such as enzymes or receptors. The ethoxy bridge and piperidine ring play crucial roles in binding to these targets, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

    Ethyl 4-(2-(4-hydroxypiperidin-1-yl)ethoxy)benzoate: Similar in structure but with variations in the substituents on the piperidine ring or the benzoate ester.

    Benzocaine Derivatives: Compounds like ethyl 4-(2-cyanoacetamido)benzoate, which share the benzoate ester moiety but differ in other structural aspects.

Uniqueness: this compound is unique due to its specific combination of the ethoxy bridge and piperidine ring, which imparts distinct chemical and biological properties. This uniqueness makes it a valuable compound for various research and industrial applications.

Properties

IUPAC Name

ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H23NO4/c1-2-20-16(19)13-3-5-15(6-4-13)21-12-11-17-9-7-14(18)8-10-17/h3-6,14,18H,2,7-12H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QAXIGWAZBJFECN-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=CC=C(C=C1)OCCN2CCC(CC2)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H23NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30594785
Record name Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

293.36 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

937601-92-8
Record name Ethyl 4-[2-(4-hydroxy-1-piperidinyl)ethoxy]benzoate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=937601-92-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Ethyl 4-[2-(4-hydroxypiperidin-1-yl)ethoxy]benzoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30594785
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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